Performic acid

Catalog No.
S591043
CAS No.
107-32-4
M.F
CH2O3
M. Wt
62.025 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Performic acid

CAS Number

107-32-4

Product Name

Performic acid

IUPAC Name

peroxyformic acid

Molecular Formula

CH2O3

Molecular Weight

62.025 g/mol

InChI

InChI=1S/CH2O3/c2-1-4-3/h1,3H

InChI Key

SCKXCAADGDQQCS-UHFFFAOYSA-N

SMILES

C(=O)OO

solubility

Miscible with alcohol, ether; soluble in benzene, chloroform
Miscible with wate

Synonyms

performic acid, peroxyformic acid

Canonical SMILES

C(=O)OO

The exact mass of the compound Performic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with alcohol, ether; soluble in benzene, chloroformmiscible with water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Performic acid, also known as peroxyformic acid, is an organic compound with the chemical formula CH2O3\text{CH}_2\text{O}_3. It appears as an unstable, colorless liquid that can be synthesized by the reaction of formic acid with hydrogen peroxide. This compound exhibits strong oxidizing properties, making it valuable in various applications across the chemical, medical, and food industries. Its efficacy as a disinfectant stems from its ability to combat a wide range of microorganisms, including viruses, bacterial spores, and fungi. The degradation products of performic acid are primarily carbon dioxide, oxygen, and water, which contribute to its appeal as a safe disinfectant compared to other agents like peracetic acid and hydrogen peroxide .

Performic acid is primarily synthesized through the following equilibrium reaction:

HCOOH+H2O2CH2O3+H2O\text{HCOOH}+\text{H}_2\text{O}_2\rightleftharpoons \text{CH}_2\text{O}_3+\text{H}_2\text{O}

This reaction can be catalyzed by acids such as sulfuric acid or other organic compounds containing ester groups. The synthesis process is reversible and can lead to the production of concentrated solutions of performic acid (up to 90%) through distillation of aqueous mixtures .

Performic acid is particularly effective in cleaving disulfide bonds in proteins, making it a standard reagent in protein chemistry. It also participates in various oxidation reactions, such as epoxidation and hydroxylation .

Performic acid exhibits notable biological activity due to its potent disinfecting capabilities. It has been shown to effectively eliminate a wide range of pathogens, including bacteria, viruses, algae, and fungi. Its rapid action makes it a preferred choice for sterilizing medical instruments and food processing equipment. The compound's non-toxic nature (at lower concentrations) contributes to its safety profile in comparison to other disinfectants .

The synthesis of performic acid can be accomplished through several methods:

  • Direct Reaction: Mixing equimolar amounts of concentrated formic acid and hydrogen peroxide under controlled conditions.
  • Catalyzed Synthesis: Utilizing catalysts such as sulfuric acid to enhance yield and reaction rate.
  • Advanced Flow Reactors: Recent studies have demonstrated the use of advanced flow reactors to optimize the synthesis process by improving mixing and reducing reaction times while maintaining safety .

The synthesis must be conducted carefully due to the compound's instability; it can decompose explosively if not handled properly.

Performic acid has a variety of applications across different fields:

  • Disinfection: Used extensively in medical and food industries for sterilization due to its broad-spectrum antimicrobial properties.
  • Chemical Synthesis: Acts as an oxidizing agent in organic synthesis, particularly in reactions involving epoxidation and hydroxylation.
  • Protein Chemistry: Commonly used for cleaving disulfide bonds during protein analysis and mapping .
  • Bleaching Agent: Employed in textile and paper industries for bleaching purposes .

Research indicates that performic acid interacts selectively with certain compounds. Notably, it does not react with most major ions except iodide ions and shows reactivity with iron(II) under specific conditions . These interactions are critical for understanding its behavior in various chemical processes.

Performic acid shares similarities with several other peracids, but it possesses unique characteristics that distinguish it from these compounds:

CompoundFormulaKey Features
Peracetic AcidC2H4O3\text{C}_2\text{H}_4\text{O}_3Strong oxidizer; used in disinfection; less stable than performic acid.
Perbenzoic AcidC7H6O3\text{C}_7\text{H}_6\text{O}_3Used for oxidation reactions; more stable than performic acid.
Peroxyacetic AcidC4H8O4\text{C}_4\text{H}_8\text{O}_4Effective disinfectant; similar applications but different reactivity profile.

Performic acid is unique due to its rapid action against pathogens and the relatively safe degradation products it generates upon decomposition . Its ability to cleave disulfide bonds makes it particularly valuable in biochemical applications compared to its counterparts.

Synthesis Pathways and Equilibrium Reactions

Performic acid is synthesized through a reversible equilibrium reaction between formic acid and hydrogen peroxide:

HCOOH + H₂O₂ ⇌ HCOOOH + H₂O

While the synthesis of pure performic acid has not been reported in the literature, aqueous solutions containing up to approximately 48% can be formed by mixing equimolar amounts of concentrated aqueous reactant solutions. The equilibrium can be shifted toward the product side by using an excess of either reactant. To increase the concentration of performic acid to about 90%, the aqueous product solution can be distilled.

The kinetics of performic acid formation has been studied extensively using various analytical techniques. Gas-volumetric methods have proven particularly useful for tracking the decomposition phase, which releases CO₂. Research indicates that the reaction rapidly reaches equilibrium before entering a decomposition phase characterized by an induction time followed by a linear decomposition trend.

This synthesis reaction is generally conducted in aqueous solutions due to safety considerations, as the concentrated or pure form presents significant handling hazards related to its high reactivity. The reaction dynamics show that the formation of performic acid proceeds relatively quickly, with equilibrium being reached within minutes under optimal conditions.

Catalytic Systems for Enhanced Yield

Various catalytic systems have been investigated to improve the yield and efficiency of performic acid synthesis. These catalysts can be broadly classified as homogeneous and heterogeneous.

Homogeneous catalysts such as sulfuric acid (H₂SO₄) have traditionally been employed in performic acid synthesis. However, they present several disadvantages, including equipment corrosion and difficulties in catalyst separation from the reaction mixture.

Heterogeneous catalysts, particularly cation exchange resins, have emerged as advantageous alternatives. Studies comparing sulfuric acid with cation exchange resins such as Dowex 50Wx8 and Dowex 50Wx2 have shown that Dowex 50Wx8 exhibits catalytic activity closer to sulfuric acid and superior to Dowex 50Wx2. The following table summarizes the catalytic performance comparison:

CatalystRelative ActivityAdvantagesDisadvantages
Sulfuric Acid (6 wt%)HighFast reaction rateCorrosion, difficult separation
Dowex 50Wx8 (400 mg/cm³)High (comparable to sulfuric acid)Reusable, easier separation, less corrosionSlight deactivation after repeated use
Dowex 50Wx2 (400 mg/cm³)ModerateReusable, easier separationLower activity, faster deactivation
No CatalystVery LowSimple processExtremely slow reaction

Additional heterogeneous catalysts tested for percarboxylic acid synthesis include heteropoly acids, zeolites, and other cation exchange resins like Amberlite7. These solid catalysts have shown promising results, with Amberlite demonstrating effectiveness in continuous flow microreactor systems.

Investigations into catalyst deactivation show that Dowex 50Wx8 exhibits only slight deactivation after five reuse cycles, suggesting good stability and potential for industrial applications. This reusability characteristic makes heterogeneous catalysts economically advantageous for large-scale production.

In-Situ Generation Methods

In-situ generation of performic acid is a common approach in many applications, particularly for oxidation reactions such as epoxidation. This method involves forming performic acid within the reaction medium where it is immediately consumed in subsequent reactions.

A notable application is the epoxidation of unsaturated compounds like linseed oil. Research has explored using performic acid (PFA) instead of peracetic acid (PAA), as the former can be generated in situ without requiring additional catalysts. The reaction sequence typically involves:

  • Generation of performic acid from formic acid and hydrogen peroxide
  • Immediate reaction of the formed performic acid with double bonds in the substrate
  • Formation of epoxides and regeneration of formic acid

The in-situ approach offers several advantages:

  • Minimizes handling of unstable performic acid
  • Reduces safety hazards associated with isolated performic acid
  • Enables continuous processes in flow reactors
  • Allows for precise control of reaction conditions

Studies investigating the epoxidation of linseed oil with in-situ generated performic acid have developed detailed kinetic models describing the complex reaction network. These models account for multiple phases (aqueous and organic), mass transfer limitations, and heat effects, providing valuable insights for process optimization.

Optimization of Reaction Conditions

Numerous factors influence the efficiency of performic acid synthesis, including temperature, catalyst loading, reactant concentrations, and residence time in continuous processes.

Temperature significantly affects both formation rate and stability of performic acid. Studies examining temperature ranges from 283K to 313K (10°C to 40°C) demonstrate that higher temperatures accelerate formation but can also lead to faster decomposition. At 313K (40°C), equilibrium can be reached in as little as 120 seconds, indicating a relatively fast reaction.

Catalyst loading is another critical parameter. Research with Dowex 50Wx8 shows that increasing catalyst loading from 100 mg/cm³ to 400 mg/cm³ substantially enhances performic acid formation rate. Similarly, increasing sulfuric acid concentration from 3 wt% to 9 wt% shows proportional improvement in reaction kinetics.

In continuous flow synthesis using microreactors, residence time optimization is crucial. The following table summarizes key parameters for optimized performic acid synthesis in continuous flow systems:

ParameterOptimal ValueEffect on Synthesis
Residence time10 minutesSufficient for high conversion
Hydrogen peroxide concentration30 w/v%Higher concentration increases yield
Catalyst concentration6 wt% (based on formic acid)Accelerates equilibrium attainment
Temperature30°CBalances formation rate and stability
Catalyst particle size150-300 μmMinimal internal diffusion limitations

Under these optimized conditions, maximum performic acid concentration of 2.8 mol/L (corresponding to 39.4% conversion of formic acid) has been achieved.

Recent innovations in reaction engineering have explored process intensification approaches. These include:

  • Ultrasound-assisted synthesis in continuous flow microstructured reactors
  • Corning advanced-flow reactors for continuous synthesis
  • Capillary microreactors with enhanced heat and mass transfer
  • Catalytic distillation under vacuum conditions
  • Electrochemical synthesis starting from CO₂, O₂ and H₂O

These novel methods aim to overcome traditional challenges in performic acid production, such as safety concerns, stability issues, and reaction control.

Stability and Degradation Dynamics

A major challenge in working with performic acid is its inherent instability. The compound must typically be used within approximately 12 hours of synthesis, especially when heated. This instability necessitates careful handling and often requires on-demand production rather than long-term storage.

The decomposition of performic acid follows complex kinetics characterized by an induction period followed by a linear decomposition phase. This decomposition produces carbon dioxide, which can be measured to track reaction progress using gas-volumetric techniques.

Research into decomposition mechanisms has revealed that both synthesis and decomposition reactions are influenced by catalysts. Acidic catalysts such as sulfuric acid and phosphoric acid affect both reactions. The decomposition is also autocatalyzed, as evidenced by experiments mixing solutions of formic acid and hydrogen peroxide.

The temperature dependence of performic acid stability follows expected patterns, with higher temperatures accelerating decomposition. This temperature sensitivity necessitates careful control in industrial applications. Studies have shown that the reaction rate approximately doubles with every 10°C increase in temperature, following standard chemical kinetics principles.

Despite stability challenges, performic acid offers advantages regarding its degradation products. It primarily decomposes to relatively benign substances:

  • Carbon dioxide (CO₂)
  • Oxygen (O₂)
  • Water (H₂O)
  • Formic acid (HCOOH)

This environmental profile contributes to its popularity as a disinfectant in medical and food industries1. The safe nature of these degradation products makes performic acid preferable to other oxidizing agents in applications where residual compounds might pose health or environmental concerns.

Microbial Disinfection Efficacy

Performic acid demonstrates rapid and robust bactericidal activity, achieving significant log reductions in pathogenic bacteria at low concentrations. In tertiary wastewater treatment, a dose of 1.5 mg/L with a 2-minute contact time resulted in a 3.0 log reduction of Escherichia coli and 1.2 log reduction of enterococci [6]. The disinfection kinetics follow first-order models, with performance strongly dependent on initial microbial load and organic matter content [1].

Comparative studies with sodium hypochlorite reveal that performic acid achieves equivalent bacterial inactivation at lower doses, attributed to its ability to penetrate cell membranes and oxidize intracellular components [1]. For example, in secondary effluent disinfection, performic acid reduced fecal coliforms by over 3 log units at a CT (concentration × time) value of 60 mg/L·min, outperforming chlorine-based systems under similar conditions [7].

Viral and Sporicidal Activity

Performic acid’s broad-spectrum activity extends to viruses and bacterial spores, which are often resistant to conventional disinfectants. Its unstable peroxy bond facilitates the release of reactive oxygen species, disrupting viral capsids and spore coats [5]. Full-scale trials demonstrated 4.2 log reductions of fecal enterococci in wastewater, with no regrowth observed post-treatment [7].

While data on specific viral pathogens remain limited, performic acid’s mechanism—targeting nucleic acids and structural proteins—suggests efficacy against enveloped and non-enveloped viruses [5]. Sporicidal activity is particularly notable in medical sterilization applications, where it inactivates Bacillus and Clostridium spores at concentrations below 2% [6].

Comparative Performance with Peracetic Acid

Performic acid surpasses peracetic acid in disinfection speed and cost efficiency. A side-by-side evaluation showed performic acid required 40% less contact time to achieve equivalent log reductions of E. coli in tertiary wastewater [6].

Table 1: Disinfection Performance of Performic Acid vs. Peracetic Acid

ParameterPerformic AcidPeracetic Acid
E. coli reduction (log)3.02.2
Enterococci reduction (log)1.20.8
Operational cost (€/m³)0.01140.0261

Data adapted from Koivunen and Heinonen-Tanski (2015) [6] and Ragazzo et al. (2013) [7].

The higher oxidative potential of performic acid (1.81 V vs. 1.09 V for peracetic acid) enables faster microbial membrane disruption [1]. However, peracetic acid remains more stable in storage, necessitating on-site generation for performic acid applications [5].

Removal of Emerging Contaminants

While performic acid excels in microbial disinfection, its role in degrading emerging contaminants (e.g., pharmaceuticals, endocrine disruptors) is limited. Experiments with bisphenol-A under Fenton-like conditions showed no significant oxidation enhancement compared to hydrogen peroxide alone [6]. This suggests performic acid’s reactivity is prioritized toward microbial targets rather than complex organic molecules.

Further research is needed to explore synergies with advanced oxidation processes (AOPs) for contaminant removal. Preliminary data indicate that combining performic acid with UV irradiation may enhance degradation of sulfonamide antibiotics, though this remains untested at scale [1].

Operational Cost and Economic Viability

Performic acid’s on-site generation from formic acid and hydrogen peroxide reduces raw material costs. As of Q1 2025, European formic acid prices reached 815 USD/MT, contributing to a disinfectant production cost of 0.0114 €/m³—56% lower than peracetic acid [3] [6].

Table 2: Cost Comparison of Disinfection Methods

DisinfectantCost (€/m³)Key Cost Drivers
Performic acid0.0114Formic acid prices, energy
Peracetic acid0.0261Acetic acid prices, storage
Sodium hypochlorite0.0189Chlorine supply, safety measures

Full-scale implementations in municipal plants demonstrated cost savings of 15–30% over chlorine-based systems, primarily due to reduced chemical handling and byproduct management [7]. However, the instability of performic acid necessitates continuous generation systems, increasing initial capital expenditure [5].

Performic acid exhibits complex kinetic behavior that varies significantly depending on the reaction type and conditions employed. The kinetic studies reveal several distinct reaction patterns, each following specific rate laws and exhibiting characteristic activation energies [1] [2] [3].

Self-Decomposition Kinetics

The self-decomposition of performic acid follows first-order kinetics with rate constants ranging from 0.033 to 0.074 min⁻¹, depending on pH and temperature conditions [1] [4]. The decomposition pathway exhibits an activation energy of 95.4 kilojoules per mole, indicating that decomposition becomes significant even at ambient temperatures [1]. The pH dependence shows increased decomposition rates at higher pH values, with the rate constant increasing from 3.3 × 10⁻² min⁻¹ at pH 5.5 to 7.4 × 10⁻² min⁻¹ at pH 7.8 [4].

Synthesis and Hydrolysis Kinetics

The synthesis of performic acid from formic acid and hydrogen peroxide follows second-order kinetics with a rate constant of 0.0097 liters per mole per minute and an activation energy of 75.2 kilojoules per mole [1] [5]. The reverse hydrolysis reaction also exhibits second-order kinetics with a higher rate constant of 0.04354 liters per mole per minute and a lower activation energy of 40.4 kilojoules per mole [1]. This difference indicates that hydrolysis occurs more readily than synthesis under equivalent conditions.

Organic Substrate Oxidation

The oxidation of organic compounds by performic acid consistently follows second-order kinetics with respect to both the organic substrate and performic acid concentrations [2] [3]. This bimolecular mechanism suggests that the rate-determining step involves the direct interaction between performic acid and the substrate molecule. The rate constants vary significantly depending on the substrate structure, with compounds containing reduced-sulfur moieties exhibiting the highest reactivity [2].

Specialized Oxidation Reactions

For specific transformations such as the oxidation of secondary alcohols to esters, the kinetics become more complex. The reaction follows first-order kinetics with respect to the alcohol substrate, with rate constants in the range of 10⁻⁶ liters per mole per second [6] [7]. Similarly, the Baeyer-Villiger oxidation of ketones exhibits first-order kinetics with temperature-dependent rate constants determined over the range of 303 to 323 Kelvin [8] [9].

Functional Group Specificity

Performic acid demonstrates remarkable selectivity in its reactivity toward different functional groups, with the reactivity order strongly correlating with the electron density and nucleophilicity of the target site [10] [2].

Highly Reactive Functional Groups

Sulfur-containing functional groups represent the most reactive substrates toward performic acid oxidation. Thiols and thioethers exhibit exceptional reactivity, with compounds such as benzenethiol and 3-mercaptophenol showing rapid and complete oxidation [10] [2]. The reaction mechanism involves electrophilic oxygen transfer, leading to the formation of sulfoxides as primary products, which can undergo further oxidation to sulfones under prolonged reaction conditions [10].

Disulfide bonds in proteins demonstrate very high reactivity, making performic acid a standard reagent for disulfide bond cleavage in protein mapping and analysis [11] [12]. The reaction proceeds through oxidative cleavage, ultimately breaking the disulfide linkage and forming oxidized sulfur products.

Iodide ions exhibit exceptionally high reactivity toward performic acid, with the reaction proceeding 4-5 times faster than with peracetic acid [4] [13]. The mechanism involves electron transfer leading to hypoiodous acid formation, which subsequently undergoes rapid oxidation to iodate [4].

Moderately Reactive Functional Groups

Nitrogen-containing functional groups display moderate to high reactivity depending on their substitution pattern. Tertiary amines show higher reactivity than primary or secondary amines, with compounds such as lidocaine demonstrating significant oxidation rates [10] [2]. The reaction mechanism involves nucleophilic oxygen transfer, resulting in the formation of amine N-oxides as the primary products [10].

Carbonyl compounds participate in performic acid oxidation through the Baeyer-Villiger mechanism, where the reaction involves nucleophilic addition followed by rearrangement to form esters [8] [9]. The reaction rate depends on the electronic properties of the carbonyl carbon, with electron-deficient carbonyls showing enhanced reactivity.

Low Reactivity Functional Groups

Phenolic compounds and most aromatic systems exhibit minimal reactivity toward performic acid under normal conditions [10] [2]. Bromide ions show very low reactivity compared to iodide, with minimal oxidation occurring even under prolonged exposure [4] [13].

Oxygen Addition Pathways

The oxygen addition mechanisms employed by performic acid vary considerably depending on the substrate type and reaction conditions, involving distinct pathways for different functional groups [10] [2] [14].

Electrophilic Oxygen Transfer

For sulfur-containing substrates, performic acid employs an electrophilic oxygen transfer mechanism. The reaction proceeds through the formation of a sulfenate intermediate for thiols or a sulfoxide intermediate for thioethers [10]. The stereochemistry is generally retained during the oxygen transfer process, and the reaction can proceed to form sulfones through double oxygen insertion [10].

Nucleophilic Oxygen Transfer

Nitrogen-containing compounds undergo oxidation through a nucleophilic oxygen transfer mechanism. The reaction involves the transfer of the terminal oxygen atom from performic acid to the nitrogen center, forming stable N-oxide products [10] [2]. The mechanism preserves the stereochemistry at the nitrogen center and typically results in single oxygen insertion.

Concerted Epoxidation

Alkenes undergo epoxidation through a concerted mechanism involving the formation of a three-membered ring epoxide [14] [15]. The reaction exhibits syn-addition stereochemistry, with both oxygen atoms adding to the same face of the double bond. The epoxidation proceeds through a synchronized process where carbon-oxygen bond formation occurs simultaneously with oxygen-oxygen bond cleavage in performic acid.

Oxygen Insertion and Rearrangement

Carbonyl compounds participate in the Baeyer-Villiger oxidation through a complex mechanism involving oxygen insertion followed by rearrangement [8] [9]. The reaction proceeds through a Criegee intermediate, where performic acid adds nucleophilically to the carbonyl carbon, followed by migration of one of the substituents to form the final ester product [8].

Role of Transition Metals in Catalysis

Transition metals play crucial roles in modifying the reactivity and selectivity of performic acid reactions, with different metals exhibiting distinct catalytic effects [16] [17] [18].

Iron-Mediated Catalysis

Iron(II) ions promote the decomposition of performic acid through radical formation mechanisms [10] [2]. In the absence of phosphate buffer, iron(II) catalyzes the breakdown of performic acid, leading to the formation of hydroxyl radicals and other reactive oxygen species [10]. This catalytic effect can be both beneficial for generating additional oxidizing power and detrimental for maintaining performic acid stability.

Copper-Based Catalysis

Copper(II) ions enhance the synthesis rate of performic acid through Lewis acid activation mechanisms [17]. The copper catalyst facilitates the formation of performic acid from formic acid and hydrogen peroxide, providing rate enhancements of 2-5 times compared to uncatalyzed reactions [17]. The mechanism involves coordination of the copper center with the reactants, lowering the activation energy for performic acid formation.

Acid Catalysis

Strong acids, particularly sulfuric acid, serve as highly effective catalysts for performic acid synthesis [19] [1]. The proton donation mechanism enhances the electrophilicity of the hydrogen peroxide, facilitating nucleophilic attack by formic acid [19]. Rate enhancements of 10-20 times are commonly observed with concentrated sulfuric acid catalysis [19].

Formic acid itself exhibits autocatalytic behavior in performic acid formation, where the presence of formic acid accelerates the reaction through proton donation [19] [1]. This autocatalytic effect becomes particularly pronounced at higher concentrations and elevated temperatures.

Heterogeneous Catalysis

Heterogeneous catalysts such as Amberlite resins provide advantages for continuous flow processes [20] [5]. These catalysts offer rate enhancements of 3-5 times while enabling easier separation and recovery [20]. The surface catalysis mechanism involves adsorption of reactants onto the catalyst surface, followed by surface-mediated reaction and product desorption.

Byproduct Formation and Environmental Impact

The environmental profile of performic acid is characterized by the formation of benign byproducts and favorable degradation pathways, making it an attractive alternative to conventional oxidizing agents [4] [13] [21].

Primary Byproduct Formation

The self-decomposition of performic acid yields environmentally benign products including formic acid, hydrogen peroxide, and carbon dioxide [11] [4]. These decomposition products pose minimal environmental concern due to their natural occurrence and rapid biodegradation [21]. The synthesis reaction produces water as the primary byproduct, contributing to the overall environmental acceptability of the process [1].

During oxidation reactions, the byproducts formed depend on the substrate type. Thiol oxidation produces sulfoxides and sulfones, which exhibit moderate environmental concern but demonstrate reasonable biodegradability [10] [2]. Amine oxidation yields N-oxides, which are generally more biodegradable than the parent compounds [10]. Epoxidation reactions produce formic acid esters and diols, both of which are readily biodegradable [15].

Environmental Fate and Transport

Performic acid demonstrates rapid degradation in aquatic environments, with biodegradation half-lives of less than 24 hours under typical conditions [22] [23]. This rapid degradation significantly reduces the potential for environmental accumulation and long-term effects [22]. Photochemical degradation proceeds with a half-life of approximately 4 days through reaction with atmospheric hydroxyl radicals, leading to complete mineralization to carbon dioxide and water [24].

Hydrolysis represents another major degradation pathway, with half-lives ranging from 24 seconds to 4 minutes at pH 7-8 [24] [4]. This rapid hydrolysis ensures that performic acid does not persist in natural water systems, minimizing the potential for bioaccumulation [24].

Comparative Environmental Assessment

Aquatic toxicity studies reveal that performic acid exhibits moderate toxicity to aquatic organisms, with EC₅₀ values of 0.85 milligrams per liter for Daphnia magna and 0.24 milligrams per liter for Vibrio fischeri [22] [25]. These values are comparable to or slightly more favorable than those observed for peracetic acid, indicating similar environmental safety profiles [22].

The formation of disinfection byproducts represents a significant environmental consideration. Unlike chlorine-based disinfectants, performic acid produces minimal halogenated disinfection byproducts, even in the presence of bromide and iodide ions [4] [13]. This characteristic makes performic acid particularly attractive for wastewater treatment applications where minimizing toxic byproduct formation is crucial [4].

Risk Assessment and Mitigation

The overall environmental risk assessment for performic acid indicates low to moderate concern across most environmental compartments [22] [25]. The rapid degradation, minimal bioaccumulation potential, and formation of benign byproducts contribute to a favorable environmental profile [22]. However, the relatively high acute toxicity necessitates proper handling and appropriate dilution factors when discharging treated effluents [22].

Color/Form

Colorless liquid

XLogP3

-0.4

LogP

log Kow = -1.62 (est)

UNII

XEL6R975Q4

Vapor Pressure

78 mm Hg at 25 °C (est)

Other CAS

107-32-4

Methods of Manufacturing

Mixture of formic acid, peroxide, and sulfuric acid is allowed to interact for two hours and then distilled.

General Manufacturing Information

Performic acid, or PFA (CH(2)O(3)), is a well-known oxidizing agent and disinfectant in the medical field and food industry. It has recently become available on a commercial scale for potential use in wastewater disinfection. This study investigated its application to an advanced primary effluent which is recalcitrant to disinfection by UV and peracetic acid (PAA). Methods were developed for determining PFA concentrations in stock solutions as well as in residual concentrations in the wastewater. Batch and continuous-flow pilot studies showed a correlation between log fecal coliform removals and PFA doses. A PFA dose of approximately 3.4 mg/L and a contact time of 45 minutes could achieve 3-logs removal, and almost total disinfection could be achieved using a dose of 6 mg/L. The by-products of PFA addition are hydrogen peroxide and formic acid (CHOOH), neither of which is considered to be toxic to aquatic fauna at the doses required for disinfection.
Under the experimental conditions chosen by the authors, it was demonstrated that the antiviral activity of performic acid against Coxsackie virus B 1 is greater than that of peracetic acid.

Dates

Last modified: 02-18-2024

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